molecular formula C10H22N2S3 B14624102 N,N-diethylethanamine;1,3-thiazolidine-3-carbodithioic acid CAS No. 58706-78-8

N,N-diethylethanamine;1,3-thiazolidine-3-carbodithioic acid

Cat. No.: B14624102
CAS No.: 58706-78-8
M. Wt: 266.5 g/mol
InChI Key: GVSAILAQARURBK-UHFFFAOYSA-N
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Description

N,N-diethylethanamine;1,3-thiazolidine-3-carbodithioic acid is a compound that features a thiazolidine ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethylethanamine;1,3-thiazolidine-3-carbodithioic acid typically involves the reaction between 1,2-aminothiols and aldehydes. This reaction can proceed under physiological conditions without the need for a catalyst, making it a convenient and efficient method . The reaction kinetics are fast, and the product remains stable under these conditions .

Industrial Production Methods

Industrial production methods for this compound may involve the use of multicomponent reactions, click reactions, and green chemistry approaches to improve selectivity, purity, product yield, and pharmacokinetic activity . These methods are designed to be efficient and environmentally friendly, aligning with modern industrial standards.

Chemical Reactions Analysis

Types of Reactions

N,N-diethylethanamine;1,3-thiazolidine-3-carbodithioic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and pH levels to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile used.

Scientific Research Applications

N,N-diethylethanamine;1,3-thiazolidine-3-carbodithioic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N,N-diethylethanamine;1,3-thiazolidine-3-carbodithioic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfur and nitrogen atoms in the thiazolidine ring play a crucial role in these interactions, enhancing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-diethylethanamine;1,3-thiazolidine-3-carbodithioic acid is unique due to its specific combination of a thiazolidine ring with a carbodithioic acid moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its stability under physiological conditions and efficient synthesis methods further enhance its appeal for research and industrial use .

Properties

CAS No.

58706-78-8

Molecular Formula

C10H22N2S3

Molecular Weight

266.5 g/mol

IUPAC Name

N,N-diethylethanamine;1,3-thiazolidine-3-carbodithioic acid

InChI

InChI=1S/C6H15N.C4H7NS3/c1-4-7(5-2)6-3;6-4(7)5-1-2-8-3-5/h4-6H2,1-3H3;1-3H2,(H,6,7)

InChI Key

GVSAILAQARURBK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC.C1CSCN1C(=S)S

Origin of Product

United States

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